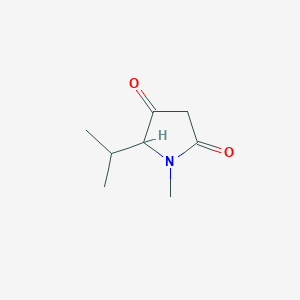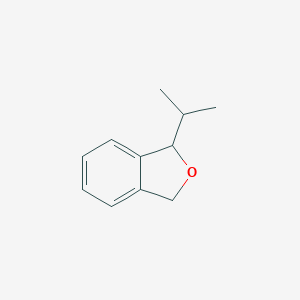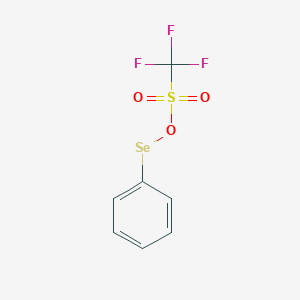
Benzeneselenyl trifalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneselenyl trifluoromethanesulfonate, commonly known as Benzeneselenyl trifalate, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a highly effective reagent that can be used for a variety of chemical reactions, including the synthesis of complex organic molecules.
Wirkmechanismus
Benzeneselenyl trifalate is a highly reactive reagent that can act as an electrophile or a nucleophile. It can react with a variety of functional groups, including alcohols, amines, and carboxylic acids. The mechanism of action involves the transfer of the selenyl group from the reagent to the substrate, resulting in the formation of a new bond.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Benzeneselenyl trifalate. However, studies have shown that the compound can exhibit cytotoxicity towards cancer cells. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzeneselenyl trifalate in lab experiments is its high reactivity, which allows for the synthesis of complex organic molecules. It is also relatively easy to handle and store, making it a convenient reagent to work with. However, the compound is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other reagents, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the use of Benzeneselenyl trifalate in scientific research. One area of interest is the synthesis of chiral compounds using asymmetric reactions. Another potential application is the use of the reagent in the synthesis of new pharmaceuticals and biologically active compounds. Additionally, the antioxidant properties of the compound may be useful in the development of new therapies for oxidative stress-related diseases.
Conclusion:
In conclusion, Benzeneselenyl trifalate is a highly reactive reagent that has gained significant attention in the scientific community due to its unique properties. It is a valuable tool for the synthesis of complex organic molecules and has potential applications in the development of new pharmaceuticals and biologically active compounds. However, the compound should be handled with care due to its high reactivity and potential hazards. Further research is needed to explore the full potential of Benzeneselenyl trifalate in scientific research.
Synthesemethoden
The synthesis of Benzeneselenyl trifalate involves the reaction between benzeneselenol and trifluoromethanesulfonic anhydride. The reaction takes place in the presence of a catalyst, which is typically a Lewis acid such as boron trifluoride etherate. The resulting product is a white solid that is highly reactive and can be stored under inert conditions.
Wissenschaftliche Forschungsanwendungen
Benzeneselenyl trifalate has been extensively used in scientific research for the synthesis of various organic compounds. It is particularly useful in the synthesis of complex molecules such as natural products, pharmaceuticals, and biologically active compounds. The reagent has been used in the synthesis of a variety of compounds, including benzimidazoles, pyrazoles, and indoles.
Eigenschaften
CAS-Nummer |
112238-64-9 |
|---|---|
Produktname |
Benzeneselenyl trifalate |
Molekularformel |
C7H5F3O3SSe |
Molekulargewicht |
305.1 g/mol |
IUPAC-Name |
phenylselanyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H5F3O3SSe/c8-7(9,10)14(11,12)13-15-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
WSBBSYJIJBSMBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]OS(=O)(=O)C(F)(F)F |
Andere CAS-Nummern |
112238-64-9 |
Synonyme |
enzeneselenyl trifalate PhSeOTf |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



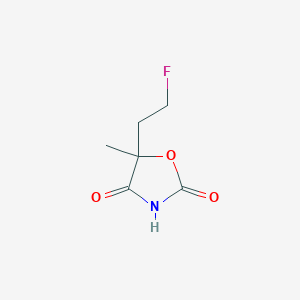
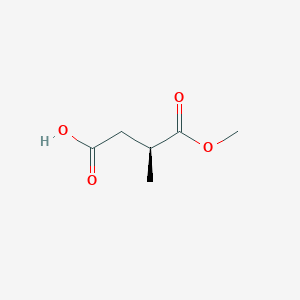
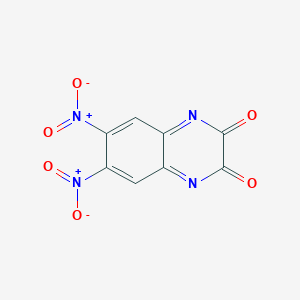
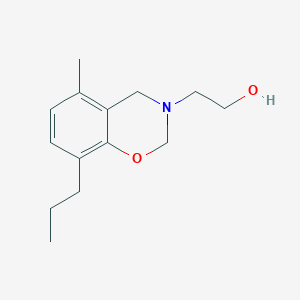
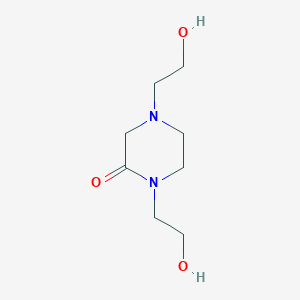
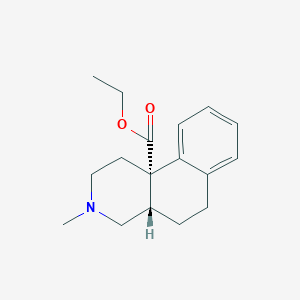
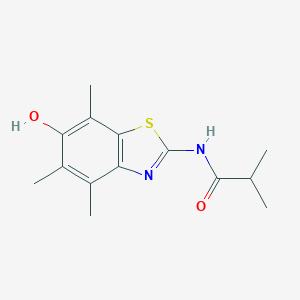
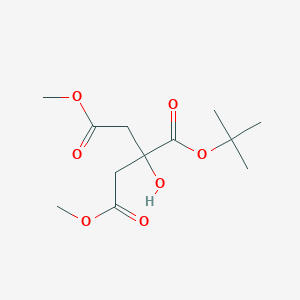

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
